molecular formula C8H9NOS B1425368 2-Cyclobutylthiazole-5-carbaldehyde CAS No. 1394042-39-7

2-Cyclobutylthiazole-5-carbaldehyde

Cat. No. B1425368
M. Wt: 167.23 g/mol
InChI Key: BQZAQQSRZCHPEG-UHFFFAOYSA-N
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Description

2-Cyclobutylthiazole-5-carbaldehyde is a chemical compound with the molecular formula C8H9NOS and a molecular weight of 167.23 . It is also known by other synonyms such as 5-Thiazolecarboxaldehyde, 2-cyclobutyl- .


Molecular Structure Analysis

The molecular structure of 2-Cyclobutylthiazole-5-carbaldehyde consists of a cyclobutyl group attached to a thiazole ring, which in turn has a carbaldehyde group attached to it . The exact 3D structure or conformation is not provided in the search results.

Scientific Research Applications

1. Structural Features and Preparation Methods

Research on 2-aminothiazole-5-carbaldehydes, closely related to 2-Cyclobutylthiazole-5-carbaldehyde, includes methods for their preparation and investigation of their structural features. These compounds are examined using infrared and NMR spectrometry, highlighting the importance of mesomeric interaction between functional groups in these molecules (Gillon et al., 1983).

2. Synthesis and Chemical Reactions

Studies on 2-nitrothiazole-5-carbaldehyde oxime, a similar compound, involve dehydration to yield nitriles and subsequent conversion to various derivatives, including oxadiazoles. These reactions showcase the versatility of thiazole carbaldehydes in organic synthesis (Borthwick et al., 1973).

3. Development of Heterocyclic Compounds

The reaction of certain carbaldehydes with amines leads to the formation of new heterocyclic compounds, such as triazolo(thiadiazepino)indoles. This demonstrates the potential of thiazole carbaldehydes in the creation of complex heterocyclic structures (Vikrishchuk et al., 2019).

properties

IUPAC Name

2-cyclobutyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-5-7-4-9-8(11-7)6-2-1-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZAQQSRZCHPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286372
Record name 2-Cyclobutyl-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutylthiazole-5-carbaldehyde

CAS RN

1394042-39-7
Record name 2-Cyclobutyl-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclobutyl-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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